7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZYWKIKGDOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reflux of 2-Substituted Benzaldehydes with Primary Amines in Xylene
Another general synthetic approach involves heating a mixture of 3-aminothieno[3,2-d]pyrimidine precursors with substituted benzaldehydes (such as 3-chlorobenzaldehyde) and primary amines in anhydrous xylene under reflux for extended periods (up to 30 hours).
- Procedure Highlights:
- The reaction mixture is refluxed in xylene to facilitate condensation and cyclization.
- After cooling, the product precipitates upon addition of light petroleum and is isolated by filtration.
- The method is suitable for aromatic and heterocyclic substitutions on the phenyl ring.
- The reaction time is relatively long but yields crystalline products with good purity.
| Parameter | Condition/Result |
|---|---|
| Solvent | Anhydrous xylene |
| Temperature | Reflux (~138-140 °C) |
| Reaction Time | ~30 hours |
| Workup | Addition of light petroleum, filtration |
| Product Isolation | Crystallization, washing with diethyl ether |
| Substrate Scope | Aromatic aldehydes and primary amines |
This method is notable for its straightforwardness and ability to produce substituted thieno[3,2-d]pyrimidin-4(3H)-ones, including those with chloro-substituted phenyl groups.
Nucleophilic Aromatic Substitution on 4-Chlorothieno[3,2-d]pyrimidine
A complementary approach involves the nucleophilic substitution of 4-chlorothieno[3,2-d]pyrimidine with amines under acidic or neutral conditions.
- Procedure Highlights:
- 4-Chlorothieno[3,2-d]pyrimidine is reacted with the desired amine (e.g., 3-chlorophenylethylamine) in a solvent mixture such as tetrahydrofuran and 2-propanol.
- Acid catalysis (e.g., 12 M HCl) is used to promote substitution at 70 °C for 24 hours.
- After reaction completion, the mixture is worked up by washing with aqueous solutions and organic solvents.
- Purification is achieved by silica gel chromatography or recrystallization.
- Yields can vary; for example, a related compound was obtained in 33% yield.
| Parameter | Condition/Result |
|---|---|
| Solvent | THF : 2-propanol (3:1) |
| Catalyst | 12 M HCl (~0.4 equiv.) |
| Temperature | 70 °C |
| Reaction Time | 24 hours |
| Workup | Washing with aqueous NaHCO3, water, brine |
| Purification | Silica gel chromatography or recrystallization |
| Yield | ~33% (example compound) |
This method is useful for preparing thieno[3,2-d]pyrimidin-4-amine derivatives, which can be further functionalized to obtain the target compound.
Cyclization of 3-Aminothieno[2,3-b]pyridine-2-carboxamide with Substituted Benzaldehydes
In the synthesis of related thieno[3,2-d]pyrimidinones, cyclization reactions involving 3-aminothieno[2,3-b]pyridine-2-carboxamide and substituted benzaldehydes under acidic conditions (e.g., conc. HCl in DMF) have been reported.
- Procedure Highlights:
- The mixture is heated under reflux for 10-12 hours.
- The product precipitates upon cooling and is isolated by filtration.
- This method allows for the introduction of various substituents, including chloro groups on the phenyl ring.
- The approach is applicable to the synthesis of pyridothienopyrimidinone derivatives but can be adapted for thieno[3,2-d]pyrimidin-4(3H)-ones.
| Parameter | Condition/Result |
|---|---|
| Solvent | DMF or glacial acetic acid |
| Catalyst | Concentrated HCl |
| Temperature | Reflux |
| Reaction Time | 10-12 hours |
| Product Isolation | Filtration after cooling |
This method provides a route to structurally related compounds with potential for modification toward the target compound.
Cyclization via Gewald Reaction and Subsequent Transformations
Although less directly applied to the exact compound, the Gewald reaction and subsequent cyclization steps have been used to synthesize thieno[2,3-d]pyrimidine derivatives. This involves the reaction of 2-aminothiophene-3-carbonitrile with acyl chlorides or substituted acetic acids, followed by cyclization under acidic or basic conditions.
- Procedure Highlights:
- The Gewald reaction forms the thiophene core.
- Cyclization with acyl chlorides in 1,4-dioxane under reflux with HCl leads to thieno[2,3-d]pyrimidin-4-one derivatives.
- This approach is adaptable for various substitutions on the phenyl ring.
| Parameter | Condition/Result |
|---|---|
| Starting Materials | 2-Aminothiophene-3-carbonitrile, acyl chloride |
| Solvent | 1,4-Dioxane |
| Catalyst | Concentrated HCl |
| Temperature | Reflux |
| Reaction Time | Variable (hours) |
This method provides a foundational route to thieno[2,3-d]pyrimidin-4-one scaffolds, which can be further functionalized to yield 7-(3-chlorophenyl) derivatives.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The one-pot, two-step, three-component method (Method 1) is currently the most efficient and versatile for synthesizing 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, offering good yields and operational simplicity.
- The choice of solvent and base critically influences the reaction outcome; protic solvents and strong inorganic bases favor cyclization and product formation.
- Nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidine (Method 3) provides a complementary route to amine-substituted derivatives, which can be precursors or analogs of the target compound.
- Longer reflux times and higher temperatures in non-polar solvents like xylene (Method 2) can also yield the desired compounds but are less efficient.
- The Gewald reaction and cyclization (Method 5) form the basis for synthesizing the thiophene core and can be adapted for further functionalization to introduce the 3-chlorophenyl group.
- Purification techniques commonly involve recrystallization from ethanol, isopropanol, or acetonitrile, and chromatographic methods such as silica gel column chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
This compound is a heterocyclic compound belonging to the thienopyrimidine family. It consists of a thiophene ring fused with a pyrimidine ring, and a 3-chlorophenyl group attached at the 7-position. Thienopyrimidines are known for their diverse biological activities and potential therapeutic applications.
Applications
This compound has applications in chemistry, biology, and medicine.
Chemistry This compound serves as a building block in synthesizing more complex heterocyclic compounds.
Biology It is investigated as a potential enzyme inhibitor, especially concerning Mycobacterium tuberculosis. The compound interacts with cytochrome bd oxidase, an enzyme in the respiratory chain of Mycobacterium tuberculosis, disrupting the normal function of the respiratory chain, leading to reduced ATP levels and impaired cellular metabolism. The molecular mechanism involves the compound binding to the active site of cytochrome bd oxidase, inhibiting its activity and decreasing ATP production.
Medicine It is explored for its antitumor and antimicrobial activities. Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which this compound belongs, have been reported to inhibit Bruton’s tyrosine kinase (BTK). If BTK is a target, the compound could affect the B cell receptor (BCR) signaling pathway and Fcγ receptor (FCR) signaling pathways. Related studies suggest that thieno[3,2-d]pyrimidin-4-ones exhibit significant antimycobacterial activity against Mycobacterium tuberculosis.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction: Reduction reactions can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group. Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Comparison to Similar Compounds
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . The compound may also interact with other enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares structural analogues of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, focusing on substituents, molecular weight, and physical properties:
Key Observations :
- Substituent Position : The 7-position substitution (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influences electronic and steric properties. For example, 7-(4-chlorophenyl) derivatives are commercially available but may exhibit distinct binding affinities compared to the 3-chloro isomer .
Anticancer Activity :
- Thieno[3,2-d]pyrimidin-4(3H)-ones with aryl substituents (e.g., 3-chlorophenyl) show promising anticancer activity. Shyyka et al. (2018) demonstrated that derivatives with halogenated aryl groups exhibit cytotoxicity against cancer cell lines, likely due to enhanced interaction with hydrophobic enzyme pockets .
- In contrast, 5,6,7,8-tetrahydrobenzo-thieno[2,3-d]pyrimidinones (e.g., compound 18 in ) show moderate antitumor activity, suggesting that saturation of the thiophene ring reduces potency .
Enzyme Inhibition :
- PDE7 Inhibition: 7-Substituted derivatives, such as compound 28e (7-cyclopentylamino), exhibit nanomolar potency against phosphodiesterase 7 (PDE7), a target for neurodegenerative diseases. This highlights the importance of the 7-position for enzyme selectivity and potency .
- EGFR Inhibition: Extended thienopyrimidine derivatives with flexible side chains (e.g., 4-anilino groups) show strong epidermal growth factor receptor (EGFR) inhibition, though bulky substituents at the 6-position diminish activity .
Biological Activity
Overview
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its structure features a fused thiophene and pyrimidine ring system with a 3-chlorophenyl substituent at the 7-position. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in treating various diseases.
The compound is known to interact with specific enzymes and proteins, significantly influencing biochemical pathways. One of the most notable interactions is with cytochrome bd oxidase , an enzyme integral to the respiratory chain of Mycobacterium tuberculosis. The binding of this compound to this enzyme inhibits its activity, leading to decreased ATP production and impaired cellular metabolism in bacterial cells.
The molecular mechanism involves the compound's binding to the active site of cytochrome bd oxidase. This interaction disrupts normal respiratory functions, which can be leveraged for therapeutic purposes against infections caused by Mycobacterium tuberculosis.
Biological Activity Data
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 1.18 | Strong cytotoxicity |
| HCT116 | 1.38 | Strong cytotoxicity |
| PC3 | 1.97 | Strong cytotoxicity |
These results indicate that this compound exhibits potent anti-cancer properties, particularly through inhibition of protein kinases involved in cell proliferation .
Case Studies and Research Findings
- Mycobacterium tuberculosis Inhibition : Research has demonstrated that this compound effectively inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, leading to reduced ATP levels and increased susceptibility of the bacteria to other treatments.
- Cytotoxicity Against Cancer Cells : In a study assessing multiple thienopyrimidine derivatives, this compound was identified as one of the most effective compounds against several cancer cell lines, exhibiting IC50 values as low as 1.18 µM against MCF7 cells .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have indicated that modifications to the thienopyrimidine core can enhance biological activity. For instance, substitutions at specific positions on the phenyl ring have been shown to significantly affect potency against various targets .
Q & A
Q. What are the common synthetic routes for preparing 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?
The synthesis typically involves cyclization of 2-aminothiophene derivatives with carbonyl-containing reagents. A widely used method employs the Vilsmeier-Haack reagent (DMF-POCl₃) for cyclocondensation at room temperature or under reflux (3–72 hours), yielding thieno[3,2-d]pyrimidin-4(3H)-ones in 70–90% yields . Chlorination at the C4 position can be achieved using oxalyl chloride/DMF or POCl₃ in toluene with Et₃N, though the latter method avoids excess toxic reagents . For 3-chlorophenyl substitution, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be applied post-cyclization.
Q. How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives characterized structurally?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and substituent-specific signals (e.g., methoxy groups at δ ~3.8 ppm) . ¹³C NMR identifies sp² carbons (110–160 ppm) and carbonyl carbons (~160 ppm).
- X-ray crystallography : Validates planar thienopyrimidine cores and substituent orientations, as seen in derivatives with R-factor values ≤0.069 .
Q. What biological activities are associated with 3-chlorophenyl-substituted thienopyrimidinones?
The 3-chlorophenyl group enhances lipophilicity and target binding. Derivatives exhibit:
- Anticancer activity : IC₅₀ values in the low micromolar range against leukemia and solid tumors, linked to kinase inhibition .
- Antimalarial activity : Potency against Plasmodium falciparum (EC₅₀ < 1 μM) via dihydrofolate reductase (DHFR) inhibition .
- Enzyme inhibition : PDE7 inhibitors (e.g., nanomolar IC₅₀ for lead compound 28e) .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions optimize functionalization of the thienopyrimidinone core?
Palladium catalysis enables selective C–C and C–N bond formation. For example:
- Sonogashira coupling : Ethynyltrimethylsilane reacts with brominated thienopyrimidinones (e.g., 6-bromo-2-(tert-butylamino) derivatives) to introduce alkynyl groups (85% yield) .
- Suzuki-Miyaura coupling : Aryl boronic acids couple with halogenated cores to install aryl/heteroaryl substituents. Optimize using Pd(PPh₃)₄ in DMF/H₂O (100°C, 12 hours) .
Key considerations : Protect the NH group to avoid side reactions; use microwave irradiation to reduce reaction time .
Q. What strategies resolve contradictory SAR data in thienopyrimidinone-based enzyme inhibitors?
Contradictions arise from substituent positioning. For example:
- 6-Substituents : Diminish PDE7 inhibition (e.g., 6-chloro reduces activity by >50% vs. unsubstituted cores) .
- 7-Substituents : Cyclopropyl or aryl groups enhance PDE7 selectivity (e.g., 28e: IC₅₀ = 2.3 nM) .
Methodology : - Perform molecular docking (OpenEye Scientific Software) to map steric/electronic interactions .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate computational models .
Q. How are computational methods integrated into thienopyrimidinone drug design?
- Virtual screening : Prioritize substituents using ligand efficiency (LE) metrics. Fragment-sized compounds (e.g., LE > 0.4) guide lead optimization .
- ADMET prediction : Tools like SwissADME predict logP (optimal 2–3) and CYP450 interactions to exclude toxic derivatives .
- MD simulations : Assess conformational stability of enzyme-inhibitor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do chlorophenyl-substituted derivatives show variable bioactivity across studies?
Discrepancies stem from:
- Regioisomerism : 3- vs. 4-chlorophenyl groups alter steric bulk and π-π stacking. For example, 3-chlorophenyl enhances DHFR inhibition (IC₅₀ = 72 nM) vs. 4-chlorophenyl (IC₅₀ = 254 nM) .
- Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility but reduce membrane permeability. Balance via Hansen solubility parameters .
Resolution : Standardize assay conditions (e.g., pH 7.4 buffer, 1% DMSO) and use orthogonal assays (e.g., SPR vs. enzymatic assays) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
